2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
A study on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, including thiazolopyrimidines, highlights their anti-inflammatory and analgesic properties. These compounds showed significant cyclooxygenase inhibition and had analgesic and anti-inflammatory activities comparable to standard drugs (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Another study focused on thiazolidinone derivatives for their antimicrobial activity against a range of bacteria and fungi. The research emphasizes the importance of such compounds in addressing microbial resistance (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012).
Molecular Interaction Studies
- Research on molecular interactions of cannabinoid receptor antagonists suggests the role of specific structural features in binding interactions. This could imply potential applications in studying receptor-ligand interactions and designing receptor-specific drugs (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002).
Antibacterial and Antituberculosis Research
Synthesis and evaluation of piperidine-4-carboxamide derivatives underscore their potential in developing new antibacterial agents, indicating the relevance of such compounds in addressing bacterial infections (B. Selvakumar, K. Elango, 2017).
A study on thiazole-aminopiperidine hybrids as GyrB inhibitors of Mycobacterium tuberculosis presents a new approach to tackling tuberculosis, demonstrating the utility of such compounds in antituberculosis drug discovery (V. U. Jeankumar, J. Renuka, P. Santosh, et al., 2013).
Future Directions
Thiazoles have shown a wide range of biological activities, making them a promising scaffold for the development of new therapeutic agents . Future research could focus on the design and structure-activity relationship of bioactive molecules, including the synthesis of compounds with variable substituents on the thiazole ring .
Properties
IUPAC Name |
2,4-dimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-10-13(22-11(2)18-10)14(20)17-8-12-4-3-6-19(9-12)15-16-5-7-21-15/h5,7,12H,3-4,6,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYOJTZNXJQJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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